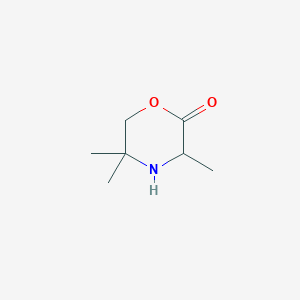
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of “2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride” involves a reaction of (diphenylmethylene)aminoacetonitrile with tert-butyl isocyanate in the presence of potassium tert-butoxide in THF as a solvent, followed by purification of the product and further acid hydrolysis to remove diphenylmethylene protecting group from nitrogen atom . An improved route for the preparation of this compound has been proposed, which uses solid potassium tert-butoxide in the reaction with tert-butyl isocyanate in dichloromethane as the medium .
Molecular Structure Analysis
The molecular structure of “2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride” can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the specific conditions under which the compound is synthesized and stored .
Chemical Reactions Analysis
“2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride” can participate in various chemical reactions. For example, it can be used as a reagent in the synthesis of 5-amino-N-tert-butyl-1-methylcarbamoylimidazole-4-carboxamide . The specific reactions that this compound can participate in would depend on the reaction conditions and the other reactants present .
Physical And Chemical Properties Analysis
“2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride” has a molecular weight of 166.65 g/mol . It has a boiling point of 259.3±23.0 °C and a density of 0.948±0.06 g/cm3 . The compound is also predicted to have a pKa of 15.36±0.46 .
Scientific Research Applications
Asymmetric Catalysis
In the field of asymmetric catalysis, 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride can be employed as a chiral auxiliary or a ligand. It can induce chirality in the synthesis of optically active compounds, which is crucial for the production of certain pharmaceuticals where the chirality of the drug molecule can significantly affect its therapeutic efficacy and safety .
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drug candidates. Its structure can be incorporated into molecules that interact with biological targets, such as enzymes or receptors, to modulate their activity. This can lead to the development of new therapeutic agents with improved potency and selectivity .
Proteomics Research
In proteomics research, 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride can be used as a building block for the synthesis of complex molecules that mimic the structure of proteins. These molecules can be used to study protein-protein interactions, enzyme-substrate relationships, and other aspects of protein function .
Chemical Biology
In chemical biology, this compound can be used to synthesize molecules that serve as probes to study biological systems. These probes can help in understanding the function of biomolecules in their native environment, leading to insights into cellular processes and disease pathology .
Nanotechnology
Lastly, 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride can be applied in nanotechnology for the modification of surfaces or the construction of nanostructures. Its ability to form stable bonds with various materials can be exploited to create functionalized nanoparticles for use in medical diagnostics or as carriers for therapeutic agents .
Future Directions
properties
IUPAC Name |
2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSNFCPWQDKIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

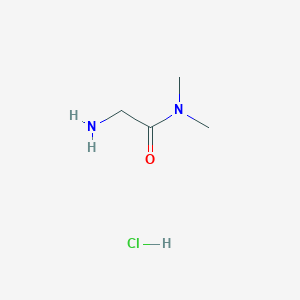
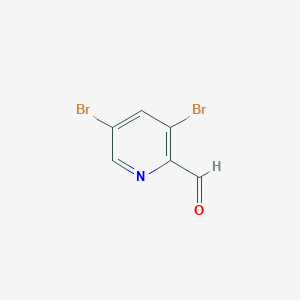

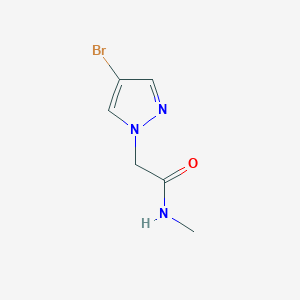
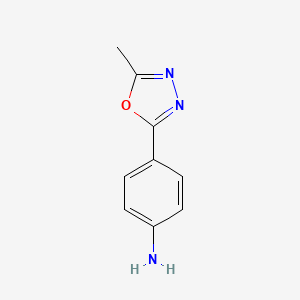
![[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1288396.png)


![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)
